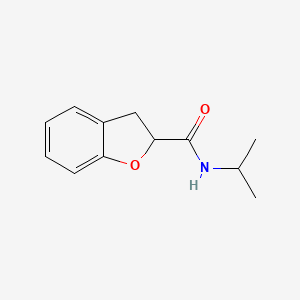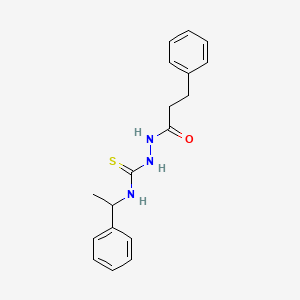![molecular formula C21H24N2O3 B4585736 3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)
3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
説明
Quinazolinones are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis and evaluation, especially focusing on their antioxidant properties, have been a subject of interest in recent research efforts (Mravljak et al., 2021).
Synthesis Analysis
Various synthetic approaches have been developed for quinazolinone derivatives. One common method involves reactions with halides to afford quinazoline and quinazolinone derivatives with antimicrobial activity (El-hashash et al., 2011). Another approach utilizes the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates to produce a series of N- and S-alkylated derivatives (Nawrocka, 2009).
Molecular Structure Analysis
The structure-activity relationships of quinazolinones have been studied extensively. For instance, substitutions at the quinazolinone ring have been found to influence biological activities, including antioxidant and hypolipidemic activities (Kurogi et al., 1996).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. The type of substituent can control the reaction pathway, leading to the synthesis of promising products (El-hashash et al., 2011).
Physical Properties Analysis
The physical properties of quinazolinones, including their solubility, melting points, and crystalline structures, are crucial for their application in drug design and development. The synthesis and crystal structure of specific quinazolinone derivatives have been detailed, providing insights into their physicochemical characteristics (Tulyasheva et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of quinazolinones, are influenced by their structural features. Studies on the lithiation of quinazolinones have provided valuable information on their chemical behavior and potential for functionalization (Smith et al., 1996).
科学的研究の応用
Antioxidant Properties and Structure-Activity Relationships
Quinazolinones are recognized for their diverse biological activities in medicinal chemistry. A study by Mravljak et al. (2021) synthesized two series of 2-substituted quinazolin-4(3H)-ones, exploring their antioxidant properties through DPPH, ABTS, and TEACCUPRAC assays. The research highlights the significance of hydroxyl and methoxy substituents on the phenyl ring for antioxidant activity, with compounds exhibiting metal-chelating properties based on the presence of hydroxyl groups in specific positions. This study underlines the quinazolinone scaffold's potential in developing potent antioxidants with promising metal-chelating properties Mravljak et al., 2021.
Synthesis for Antimicrobial Activity
El-hashash et al. (2011) explored the synthesis of 2-Ethoxy-4(3H) quinazolinone derivatives, demonstrating significant antimicrobial activity against various bacteria and fungi strains. The study revealed how different substituents and reaction conditions influence the synthesis pathway and the resultant products' biological activities. This research emphasizes the quinazolinone derivatives' potential in creating effective antimicrobial agents El-hashash et al., 2011.
Analgesic Activity
Osarodion (2023) conducted a study on the synthesis of specific quinazolinone derivatives, assessing their in vitro analgesic activity. The findings indicate significant analgesic effects, suggesting these compounds as potential candidates for pain management solutions. This research contributes to understanding quinazolinones' role in developing new analgesic drugs Osarodion, 2023.
Synthesis and X-ray Crystallographic Analysis for Receptor Ligands
Yu et al. (1992) synthesized a series of non-peptide cholecystokinin B receptor ligands based on the quinazolinone structure, revealing structural insights through X-ray crystallographic analysis. The study provides a basis for understanding the spatial relationships crucial for receptor binding, offering a pathway for designing novel receptor ligands Yu et al., 1992.
Hypolipidemic Activities
Kurogi et al. (1996) investigated the hypolipidemic activities of novel quinazolinones, showing their effectiveness in lowering triglyceride and cholesterol levels. This study exemplifies the therapeutic potential of quinazolinone derivatives in treating hyperlipidemia Kurogi et al., 1996.
特性
IUPAC Name |
3-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-12-16(2)17(3)20(13-15)26-11-10-25-9-8-23-14-22-19-7-5-4-6-18(19)21(23)24/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNZDYLOUOWNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)

![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)
![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)
![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)
![methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)